Comparative Target Engagement: DHFR Inhibition Potency vs. Clinical Antifolates
Antibacterial agent 26 demonstrates a remarkably high affinity for S. aureus DHFR, with a reported inhibition constant (Ki) of 0.020 nM . This represents a 45-fold improvement in binding affinity compared to the widely used antifolate trimethoprim (Ki ~0.9 nM for wild-type S. aureus DHFR) and a 360-fold improvement over the newer generation agent iclaprim (Ki 7.2 nM) . This quantifiable difference in target engagement is a primary driver for its potent antibacterial activity.
| Evidence Dimension | DHFR Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.020 nM |
| Comparator Or Baseline | Trimethoprim (0.9 nM); Iclaprim (7.2 nM) |
| Quantified Difference | 45-fold more potent than trimethoprim; 360-fold more potent than iclaprim |
| Conditions | Enzymatic assay against Staphylococcus aureus DHFR (SauDHFR) |
Why This Matters
A lower Ki value indicates stronger target binding, which can translate to higher antibacterial potency and, in the context of the PQD scaffold, a potentially higher barrier to resistance development compared to older DHFR inhibitors.
